Methylprednisolone acetate

Description

Contextualization of Methylprednisolone (B1676475) Acetate (B1210297) as a Synthetic Corticosteroid

Methylprednisolone acetate is chemically classified as a synthetic pregnane (B1235032) steroid hormone, derived from hydrocortisone (B1673445) and prednisolone (B192156). wikipedia.org It is the acetate ester of methylprednisolone, a modification that results in a depot injection formulation with slow absorption and a prolonged duration of action. wikipedia.orgaapmr.org As a glucocorticoid, it functions by mimicking the effects of cortisol, a naturally occurring steroid hormone. patsnap.com

Its mechanism of action involves diffusing across cell membranes and binding to specific cytoplasmic glucocorticoid receptors. patsnap.com This complex then moves into the cell nucleus, where it interacts with DNA to modulate gene expression. patsnap.compatsnap.com This process leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, ultimately reducing inflammation and immune responses. patsnap.compatsnap.com The anti-inflammatory potency of this compound is greater than that of prednisolone, and it has a reduced tendency to cause sodium and water retention. medicines.org.uk

Overview of Key Academic Research Domains

Academic research on this compound spans several key domains, primarily focusing on its therapeutic applications in inflammatory and autoimmune conditions.

Rheumatology: A significant body of research has investigated the use of this compound in the management of various rheumatic diseases. wikipedia.org Studies have explored its efficacy in treating conditions like rheumatoid arthritis and osteoarthritis, often administered via intra-articular injection to alleviate joint pain and inflammation. bmj.comresearchgate.netjrheum.orgacrabstracts.org Research in this area has compared its effectiveness to other corticosteroids, such as triamcinolone (B434) acetonide, and has examined factors like the duration of its therapeutic effect. jrheum.orgacrabstracts.org For instance, a study on hand osteoarthritis showed that intramuscular methylprednisolone injection provided a good response in over half of the patients, with the effect lasting for two weeks or more in the majority of responders. oup.com Another study found that intra-articular injections in the knee for osteoarthritis can provide pain relief for up to 24 weeks. jrheum.org

Neurology: In the field of neurology, research has focused on the effects of this compound in conditions such as multiple sclerosis (MS) and peripheral nerve pathologies. umaryland.edunih.gov Studies have investigated its role in managing acute exacerbations of MS and its potential to slow disease progression. neurology.orgresearchgate.net Research has also explored its use in treating nerve compression syndromes like carpal tunnel syndrome, with some studies indicating long-term improvement in symptoms and nerve conduction parameters. frontiersin.orgnih.gov Furthermore, its potential to prevent vasospasm following subarachnoid hemorrhage has been a subject of investigation. tandfonline.com

Ophthalmology: The anti-inflammatory properties of this compound have led to its investigation in various ophthalmic conditions. Research has been conducted on its use in treating uveitis, scleritis, and optic neuritis. nih.gov Studies have compared the efficacy and ocular surface toxicity of different formulations of methylprednisolone for conditions like acute anterior uveitis. nih.gov Additionally, the potential of subtenon injections of this compound for treating non-arteritic ischemic optic neuropathy has been explored in case reports. nih.gov

Historical Trajectory of this compound Research

The development of corticosteroid therapy began in the 1940s with the understanding of the anti-inflammatory properties of certain adrenal cortex hormones. clinexprheumatol.org Following the initial use of cortisone (B1669442) for rheumatoid arthritis in 1948, research efforts focused on synthesizing more potent and specific steroid compounds. clinexprheumatol.org Methylprednisolone was first synthesized and approved by the FDA in 1957. wikipedia.org

Early research on this compound focused on establishing its efficacy and exploring its various routes of administration for a wide range of inflammatory conditions. umaryland.edu Over the decades, research has become more specialized, with clinical trials comparing its effectiveness against other corticosteroids and investigating its long-term outcomes in specific diseases. jrheum.orgacrabstracts.orgnih.gov More recent research has delved into its molecular mechanisms of action and its effects on cellular processes. For example, studies have examined its impact on macromolecular synthesis and glucose oxidation in ocular surface epithelial cells. arvojournals.org The synthesis process of this compound itself has also been a subject of chemical research, with various synthetic routes being developed and refined over time. chemicalbook.comgoogle.com

Below is a table summarizing key research findings for this compound across different domains:

| Research Domain | Key Findings |

| Rheumatology | Effective in reducing pain and inflammation in osteoarthritis and rheumatoid arthritis. researchgate.netjrheum.org Intramuscular injections have shown a good response in hand osteoarthritis. oup.com |

| Neurology | Shows potential in slowing the progression of disability in relapsing-remitting multiple sclerosis. neurology.orgresearchgate.net Can provide long-term improvement in mild carpal tunnel syndrome. nih.gov |

| Ophthalmology | Effective in treating non-infectious acute anterior uveitis with low ocular surface toxicity. nih.gov Case reports suggest potential for treating acute non-arteritic ischemic optic neuropathy. nih.gov |

| Molecular Biology | Affects DNA and RNA synthesis and glucose oxidation in corneal epithelial cells. arvojournals.org |

Structure

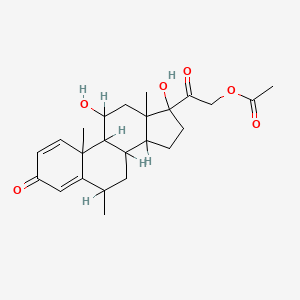

2D Structure

Properties

IUPAC Name |

[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBHSZGDDKCEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Characteristics

Advanced Structural Elucidation

The three-dimensional arrangement of atoms and molecules in methylprednisolone (B1676475) acetate (B1210297) is crucial to its function. Advanced techniques provide a detailed understanding of its solid-state properties.

Crystalline Polymorphism and Form II Characterization

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science, as different polymorphs can exhibit varying physical and chemical properties. symbiosisonlinepublishing.com Methylprednisolone acetate is known to exist in at least three crystalline forms, designated as Form I, Form II, and Form III. google.com

Form II of this compound has been extensively characterized. It crystallizes in the orthorhombic space group P2₁2₁2₁, a non-centrosymmetric space group. cambridge.orgresearchgate.net The crystal structure of Form II was solved and refined using synchrotron X-ray powder diffraction data. cambridge.orgresearchgate.netresearchgate.net This analysis revealed a two-dimensional hydrogen bond network in the ab plane, with both hydroxyl groups acting as hydrogen bond donors. cambridge.orgresearchgate.net These interactions, along with C–H⋯O hydrogen bonds, contribute significantly to the crystal energy. cambridge.orgresearchgate.net The powder diffraction pattern for Form II is registered in the Powder Diffraction File™ as entry 00-065-1412. cambridge.orgresearchgate.net

It has been observed that Form III can be converted to Form II upon heating to 200–205 °C. google.com The solubility of different crystal forms can also vary, with a novel crystal form of this compound showing better dissolution in water compared to Form II. google.com

Conformational Analysis via X-ray Powder Diffraction

X-ray powder diffraction (XRPD) is a powerful, non-destructive technique for characterizing the crystalline structure of materials. mdpi.commdpi.com For this compound, XRPD has been instrumental in determining the crystal structure of its polymorphic forms. cambridge.orgresearchgate.net The analysis of the XRPD pattern for Form II provided precise unit cell parameters. cambridge.orgresearchgate.net

The crystal structure of this compound Form II, solved from synchrotron XRPD data, reveals specific conformational details of the molecule within the crystal lattice. cambridge.org The fused ring system of the steroid backbone imposes significant conformational constraints. cambridge.org Analysis of the crystal energy indicates that angle, bond, and torsion distortion terms are significant contributors to the intramolecular deformation energy. cambridge.org

Computational Conformational Analysis

Computational methods provide valuable insights into the conformational preferences and energetics of this compound, complementing experimental data.

Molecular Mechanics Conformational Analysis

Molecular mechanics provides a faster computational method to explore the conformational landscape of a molecule. Molecular mechanics conformational analysis of this compound indicated that the global minimum energy conformation has a different orientation of the acetate group compared to what is observed in the crystal structure of Form II. cambridge.org However, the analysis also showed that several different orientations of the acetate group have energies within 1 kcal/mole of this global minimum. cambridge.org This finding suggests that the acetate group is relatively flexible and that different conformers can exist with similar energies, which may be influenced by the crystalline environment. The Forcite module, a molecular mechanics tool, was used to analyze the energy of the formulation components. cambridge.orgmdpi.com

Molecular Dynamics and Structure-Activity Relationship Studies

The dynamic behavior of this compound and its relationship to biological activity are areas of active investigation. Studies have explored how modifications to the glucocorticoid structure influence its dynamics and efficacy.

In silico analysis has suggested that the bioavailability and efficacy of glucocorticoids increase in the order of prednisone, prednisolone (B192156), prednisolone acetate, methylprednisolone, and finally this compound. nih.govacs.orgacs.org This trend is correlated with an increase in the motional degrees of freedom of the molecule. nih.govacs.org

Influence of Functional Groups on Glucocorticoid Dynamics

Sophisticated solid-state nuclear magnetic resonance (NMR) methodologies have been employed to study how the substitution of various functional groups alters the structure and dynamics of glucocorticoids. nih.govnih.gov The structure and dynamics of five specific glucocorticoids—prednisone, prednisolone, prednisolone acetate, methylprednisolone, and this compound—are modified by the presence of different functional groups on their four-fused ring structure. nih.govacs.orgnih.gov

The addition of an acetate group at the C17 position and a methyl group at the C6 position significantly impacts the molecule's dynamics. nih.gov For instance, the flexibility of the steroid is greatly affected by the substitution on the side chain at the C17 atom. nih.govacs.org Comparing prednisolone, prednisolone acetate, and this compound, studies show that the spin-lattice relaxation time and the local-correlation time progressively decrease for all chemically distinct carbon nuclei. acs.org This indicates an increase in molecular motion.

Correlation Between Molecular Motion and Biological Activity

A distinct correlation exists between the motional degrees of freedom of glucocorticoids and their biological activity. nih.govnih.govacs.org An increase in the motional freedom, as observed through decreased spin-lattice relaxation times in NMR studies, is linked to enhanced biological activity. nih.govnih.gov

From Prednisone to this compound: In silico analysis reveals that the bioavailability and efficacy of glucocorticoids increase in the following order: prednisone, prednisolone, prednisolone acetate, methylprednisolone, and finally, this compound. nih.govacs.orgnih.govacs.org This progression directly correlates with an increase in the motional degrees of freedom of the molecules. nih.govnih.gov

Role of Specific Functional Groups: The substitution of a hydroxyl group for a keto group at the C11 position enhances the glucocorticoid's ability to cross cellular membranes, thereby increasing the bioavailability of prednisolone compared to prednisone. nih.govnih.gov The subsequent addition of a methyl group at the C6 atom, as seen in methylprednisolone, further increases bioactivity and corresponds to a decrease in spin-lattice relaxation time (i.e., increased motion). nih.govacs.orgnih.gov

Table 1: Comparative Glucocorticoid Efficacy and Molecular Dynamics

| Glucocorticoid | Relative Bioavailability/Efficacy | Trend in Spin-Lattice Relaxation Time | Implied Molecular Motion |

| Prednisone | Lowest | Highest | Lowest |

| Prednisolone | Higher | Lower | Higher |

| Prednisolone Acetate | Higher still | Lower still | Higher still |

| Methylprednisolone | Even higher | Even lower | Even higher |

| This compound | Highest | Lowest | Highest |

This table is generated based on the progressive increase in efficacy and corresponding decrease in spin-lattice relaxation times described in the research. nih.govnih.govacs.org

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways of Methylprednisolone (B1676475) (Intermediate for Acetate (B1210297) Ester)

The synthesis of methylprednisolone is a testament to the intricate art of organic chemistry, transforming a basic steroid framework into a highly functionalized molecule through a sequence of precise reactions. A common industrial pathway begins with pregnenolone (B344588) acetate and proceeds through several key stages to introduce the necessary functional groups and structural features that define methylprednisolone. google.com These stages include epoxidation, oxidation and reduction reactions, dehydrogenation, and methylation. google.comgoogle.com

A crucial early step in the synthesis of methylprednisolone from precursors like pregnenolone acetate is the formation of an epoxide ring. google.com This reaction typically involves the oxidation of the double bond at the C5-C6 position of the steroid nucleus. The resulting 5α,6α-epoxide is a key intermediate that allows for the subsequent introduction of other functional groups in a stereochemically controlled manner. chinjmap.comnih.gov The epoxidation can be achieved using peroxy acids, such as m-chloroperbenzoic acid, in a suitable solvent. nih.gov This epoxide ring is later opened to introduce other functionalities necessary for the final structure of methylprednisolone. chinjmap.comnih.gov

The synthesis of methylprednisolone involves a series of carefully orchestrated oxidation and reduction reactions to install the required hydroxyl and ketone groups at specific positions on the steroid skeleton. google.comgoogle.com For instance, a critical step is the introduction of the 11β-hydroxyl group, a feature essential for the glucocorticoid activity of the molecule. nih.gov This is often achieved through microbial hydroxylation or a multi-step chemical process. google.comnih.gov

Furthermore, the synthesis involves the reduction of ketone groups at various stages. For example, after certain oxidative steps, a reduction might be necessary to convert an 11-keto group back to the desired 11β-hydroxyl group. google.com A common reducing agent used in these transformations is potassium borohydride (B1222165) in a solvent like pyridine. google.com The protection of other ketone groups, such as those at C3 and C20, is often required before carrying out specific reduction reactions to ensure selectivity. google.comgoogle.com

A general representation of some key oxidation/reduction steps is provided in the table below.

| Step | Reactants | Reagents and Conditions | Product |

| Oxidation | Mold oxide intermediate | Glacial acetic acid, Manganous chloride tetrahydrate, Chromic anhydride (B1165640) aqueous solution, 10-30 °C | Pu Shi intermediate |

| 11-Reduction | 4-pregnene-3,11,20-trione-17α-ol-21-acetate derivative | Potassium borohydride, Pyridine, Water, 15-30 hours | 11β-hydroxy derivative |

Table 1: Illustrative Oxidation and Reduction Reactions in Methylprednisolone Synthesis. google.comgoogle.com

A defining structural feature of methylprednisolone is the presence of a double bond between the C1 and C2 positions of the steroid's A-ring. wikipedia.org This unsaturation is introduced through a dehydrogenation reaction. google.comgoogle.com This transformation is critical as it significantly enhances the anti-inflammatory potency of the resulting glucocorticoid. mdpi.com

The dehydrogenation can be accomplished using chemical oxidizing agents or through microbial fermentation. chinjmap.commdpi.com In chemical synthesis, reagents like selenium dioxide or certain quinones, such as benzoquinone, in the presence of an acid catalyst like tosic acid, can be employed to introduce the C1-C2 double bond. google.com The reaction is typically carried out in a mixed solvent system, for example, methanol (B129727) and chloroform. google.com

The "methyl" in methylprednisolone refers to the methyl group at the C6α position of the steroid nucleus. wikipedia.org The introduction of this methyl group is a key step that differentiates methylprednisolone from its parent compound, prednisolone (B192156). This methylation is typically performed at a later stage of the synthesis. google.comgoogle.com

One method for this methylation involves the use of a methylating agent in the presence of a catalyst. google.com For instance, the reaction can be carried out using dimethyl formamide (B127407) and a palladium on carbon (Pd/C) catalyst, with tetrahydrobenzene acting as a reaction promoter at elevated temperatures. google.com The conditions for this reaction, including the choice of solvent and catalyst, are crucial for achieving the desired stereochemistry and a high yield of the 6α-methyl isomer. google.com

| Reaction | Key Reactant | Reagents and Conditions | Key Product |

| 6-Methylation | Methylene (B1212753) intermediate | Dimethyl formamide, Tetrahydrobenzene, Palladium on carbon, 80-110 °C, 1-5 hours | 6-methyl derivative |

Table 2: Representative Methylation Reaction Conditions. google.com

Esterification Chemistry for Methylprednisolone Acetate

Once methylprednisolone has been synthesized, the final step to produce this compound is an esterification reaction. nih.gov This reaction involves the conversion of the primary hydroxyl group at the C21 position of methylprednisolone into an acetate ester. nih.govwikipedia.org The esterification is achieved by reacting methylprednisolone with acetic acid or a derivative of acetic acid, such as acetic anhydride. msdvetmanual.comgoogle.com

This transformation is significant because the resulting acetate ester is less water-soluble than the parent methylprednisolone. msdvetmanual.com This property allows for the formulation of long-acting depot injections for intramuscular, intra-articular, or soft tissue administration. msdvetmanual.comaapmr.org The esterification with acetic acid is a common strategy to modify the pharmacokinetic profile of corticosteroids. msdvetmanual.com The reaction can be catalyzed by an acid, and the conditions are generally mild to avoid unwanted side reactions on the sensitive steroid molecule. google.com

Methodological Advancements in Steroid Synthesis

The field of steroid synthesis is continually evolving, with ongoing research focused on developing more efficient, cost-effective, and environmentally friendly methods. nih.govrsc.org These advancements have a direct impact on the production of complex steroids like methylprednisolone. Key areas of progress include the development of new catalytic methods, including the use of transition metal catalysis, Lewis acid catalysis, and organocatalysis. nih.gov These new catalytic systems offer improved selectivity and efficiency for various transformations, such as C-H oxidation and the construction of complex ring systems. nih.gov

Furthermore, there is a growing emphasis on "green" chemistry in steroid manufacturing. mdpi.com This includes the use of biocatalysis and microbial transformations, which can offer high selectivity and reduce the need for harsh chemical reagents and solvents. nih.govmdpi.com For instance, microbial processes are already used for specific hydroxylations in steroid synthesis. nih.gov The development of engineered microorganisms and novel enzymatic pathways holds promise for the de novo biosynthesis of steroids, which could represent a significant breakthrough in the industry. mdpi.com These advancements aim to improve reaction yields, reduce the number of synthetic steps, and minimize the environmental impact of steroid production. rsc.orgmdpi.com

Mechanistic Investigations at Cellular and Molecular Levels

Glucocorticoid Receptor (GR) Interactions and Nuclear Translocation

The initial and critical step in the genomic action of methylprednisolone (B1676475) acetate (B1210297) is its interaction with the glucocorticoid receptor (GR). In its inactive state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex. uconn.edunih.gov

As a lipophilic molecule, methylprednisolone acetate passively diffuses across the cell membrane into the cytoplasm. patsnap.comnih.gov Once inside the cell, it binds with high affinity to specific glucocorticoid receptors located in the cytoplasm. patsnap.com This binding is a crucial determinant of its potency and initiates the cascade of events leading to its therapeutic effects. The active form, methylprednisolone, is slowly released following the hydrolysis of the acetate ester. patsnap.com

The binding of methylprednisolone to the ligand-binding domain of the GR induces a significant conformational change in the receptor protein. patsnap.comnih.gov This alteration causes the dissociation of the receptor from the associated multi-protein complex, which includes heat shock proteins (hsps). nih.gov This structural transformation is an ATP-dependent process and is essential for exposing the nuclear localization signals on the receptor, making it competent for nuclear import. nih.govnih.goviapchem.org

Following the conformational change and dissociation from the chaperone proteins, the newly formed hormone-receptor complex is actively transported into the cell nucleus. patsnap.comnih.goviapchem.org This translocation is an energy-dependent process facilitated by the nuclear import machinery, which recognizes the receptor's nuclear localization signals. nih.gov The complex moves through the nuclear pore to gain access to the cell's genetic material. uconn.edunih.gov

| Stage | Location | Key Events |

| Binding | Cytoplasm | This compound diffuses across the cell membrane and binds with high affinity to the cytoplasmic Glucocorticoid Receptor (GR). patsnap.com |

| Conformational Change | Cytoplasm | Ligand binding induces a conformational change in the GR, causing the dissociation of heat shock proteins. patsnap.comnih.gov |

| Translocation | From Cytoplasm to Nucleus | The activated GR-ligand complex is actively transported through the nuclear pore into the nucleus. patsnap.comnih.gov |

Genomic and Non-Genomic Actions

Once inside the nucleus, the methylprednisolone-GR complex can modulate gene expression, a process known as genomic action. Additionally, this compound can elicit rapid effects that are independent of gene transcription, referred to as non-genomic actions. patsnap.com

The primary genomic mechanism involves the binding of the activated GR complex to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.comiapchem.org These GREs are located in the promoter regions of target genes. patsnap.com By binding to these elements, the GR complex can act as a transcription factor, either upregulating the expression of anti-inflammatory proteins or downregulating the expression of pro-inflammatory proteins, such as certain cytokines. patsnap.comwikipedia.org This modulation of gene transcription is the basis for many of the significant anti-inflammatory and immunosuppressive effects of methylprednisolone. patsnap.com

This compound also exerts rapid, non-genomic effects. patsnap.com These actions are too quick to be explained by changes in gene expression and are thought to be mediated by the steroid's interaction with cellular membranes. patsnap.combohrium.com This can involve physicochemical interactions where the steroid molecule intercalates into the cell membrane, altering its properties and influencing the function of membrane-bound proteins. bohrium.com Research also points to the existence of membrane-bound glucocorticoid receptors that can mediate these fast responses, affecting ion transport and neurotransmitter release. nih.govnih.gov

| Action Type | Mechanism | Cellular Location | Key Outcomes |

| Genomic | Activated GR complex binds to Glucocorticoid Response Elements (GREs) on DNA. patsnap.comiapchem.org | Nucleus | Upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes. patsnap.com |

| Non-Genomic | Physicochemical interaction with the cell membrane and activation of membrane-bound receptors. patsnap.combohrium.comnih.gov | Cell Membrane | Rapid cellular effects, such as altered ion transport and enzyme activity. patsnap.combohrium.com |

Modulation of Gene Expression

A primary mechanism of action for this compound involves its diffusion across the cell membrane and binding to specific cytoplasmic glucocorticoid receptors. This steroid-receptor complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to either activate or suppress the transcription of target genes. patsnap.compatsnap.com

This compound's anti-inflammatory properties are significantly mediated by the upregulation of genes that encode anti-inflammatory proteins. patsnap.com A principal example is Lipocortin-1, also known as Annexin A1. patsnap.compatsnap.com The synthesis and function of Annexin A1 are increased by glucocorticoids. wikipedia.org Studies show that methylprednisolone up-regulates the expression of Annexin A1 in human bronchial epithelial cells. nih.gov Annexin A1 plays a crucial role in the resolution of inflammation by inhibiting phospholipase A2, a key enzyme in the arachidonic acid pathway. patsnap.compatsnap.com This inhibition blocks the production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.comwikipedia.org

A crucial aspect of this compound's action is its ability to downregulate the expression of a wide array of pro-inflammatory genes. patsnap.com This includes the suppression of genes encoding for key cytokines that orchestrate the inflammatory response, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.compatsnap.com

Furthermore, research has demonstrated that methylprednisolone significantly reduces the production of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) in both naive and primed T cells. nih.gov A study on mitogen-stimulated lymph node cells showed a dose-dependent inhibition of IL-17 and IFN-γ production by methylprednisolone. nih.gov This inhibitory effect is important for managing autoimmune diseases where these cytokines play a pathogenic role. nih.gov

Table 1: Effect of Methylprednisolone on Pro-inflammatory Cytokine Production

Methylprednisolone exerts significant control over inflammatory gene expression by inhibiting pro-inflammatory transcription factors, most notably Nuclear Factor-kappa-B (NF-κB). wikipedia.orgnih.gov NF-κB is a central regulator in the immune response, activating the transcription of numerous genes for cytokines, chemokines, and adhesion molecules. wikipedia.orgnih.gov

Glucocorticoids, including methylprednisolone, inhibit NF-κB activation. nih.govnih.gov This inhibition is mediated by the induction of the IκBα inhibitory protein, which sequesters activated NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene activation. nih.gov In a rat model of spinal cord injury, methylprednisolone administered after the injury reduced the expression of TNF-α by 55% and significantly inhibited NF-κB binding activity. nih.gov This demonstrates that the anti-inflammatory effects of methylprednisolone are, in large part, due to the suppression of the TNF-α-NF-κB signaling pathway. nih.gov

The modulatory effects of this compound on gene expression can be highly specific to the tissue type and the target gene. This is evident in studies using tissue explants. Research on immature ovine knee joint tissue explants (articular cartilage, synovium, and infrapatellar fat pad) investigated the effect of this compound on the expression of Matrix Metalloproteinases (MMPs), which are enzymes involved in cartilage degradation. nih.gov

In this model, inflammation was induced with Interleukin-1β (IL-1β). Subsequent treatment with this compound resulted in a significant and consistent suppression of MMP mRNA expression. nih.govproquest.com The responsiveness, however, was tissue- and gene-specific. nih.govproquest.com

Table 2: Effect of this compound on IL-1β-Induced MMP mRNA Expression in Ovine Knee Tissue Explants

Data sourced from a study on immature ovine knee joint tissue explants where inflammation was induced by IL-1β. nih.govproquest.com

Another study on synovial membrane biopsies from patients with rheumatoid arthritis found that high-dose methylprednisolone therapy led to a rapid and substantial decrease in the expression of MMP-1 within 24 hours, but had no effect on MMP-3 expression in the same timeframe. nih.gov

Effects on Cellular Processes and Macromolecular Synthesis

This compound's influence on gene expression translates into profound effects on cellular processes and the synthesis of essential macromolecules, particularly within connective tissues like articular cartilage. An in-vitro study using normal equine articular cartilage explants revealed a dose-dependent effect on proteoglycan and collagen metabolism. madbarn.com

Low concentrations of this compound (0.0004 to 0.04 mg/ml) were found to significantly increase total protein synthesis and showed a tendency to boost collagen synthesis, while having no effect on proteoglycan synthesis. madbarn.com In contrast, high concentrations (0.4 and 4.0 mg/ml) severely suppressed the synthesis of proteoglycans, total protein, and collagen. madbarn.com

Regarding degradation, lower doses had a minimal impact on proteoglycan breakdown. madbarn.com However, high doses of this compound decreased the degradation of total proteoglycan and, at the highest concentration, also significantly decreased the degradation of newly synthesized proteoglycan. madbarn.com

Table 3: Dose-Dependent Effects of this compound on Macromolecular Synthesis in Articular Cartilage Explants

Findings based on an in-vitro study of normal equine articular cartilage explants. madbarn.com

Modulation of RNA Synthesis

In contrast to its effect on DNA synthesis, this compound has been shown to increase the rate of RNA synthesis. In the same study on corneal epithelial cells, a significant 79% greater rate of RNA synthesis was observed in the cells treated with this compound compared to the vehicle-treated controls. nih.gov RNA synthesis is a fundamental process for gene expression, and its modulation by glucocorticoids can have widespread effects on cellular function. The chemical modifications of RNA molecules themselves can also play a role in gene expression regulation, which may be an area for further investigation in the context of glucocorticoid action. nih.govsemanticscholar.org

Influence on Protein Synthesis

The influence of this compound on protein synthesis appears to be dose-dependent and tissue-specific. In the study on corneal epithelial cells, there was no apparent change in gross protein synthesis. nih.gov However, research on articular cartilage explants revealed a more complex relationship. madbarn.comnih.gov Low concentrations of this compound (0.0004, 0.004, and 0.04 mg/ml) led to a significant increase in total protein synthesis. madbarn.comnih.gov Conversely, high concentrations (0.4 and 4.0 mg/ml) severely depressed proteoglycan, total protein, and collagen synthesis. madbarn.comnih.gov This catabolic effect at higher doses is a known characteristic of glucocorticoids, which can lead to increased protein breakdown and decreased protein synthesis in various tissues. droracle.ai

| Concentration (mg/ml) | Effect on Total Protein Synthesis |

|---|---|

| 0.0004 | Significant Increase |

| 0.004 | Significant Increase |

| 0.04 | Significant Increase |

| 0.4 | Severely Depressed |

| 4.0 | Severely Depressed |

Alteration of Glucose Oxidation Pathways

This compound can alter glucose metabolism by affecting glucose oxidation pathways. In corneal epithelial cells, the compound was found to cause a 30% slower rate of glucose oxidation through glycolysis. nih.gov In human subjects, acute administration of methylprednisolone led to a temporary alteration of glucose tolerance, which was associated with a decrease in the activity of pyruvate (B1213749) dehydrogenase (PDH), the rate-limiting enzyme for glucose oxidation. nih.gov This impairment of glucose oxidation is a contributing factor to the broader effects of glucocorticoids on glucose metabolism. nih.gov These steroids are known to enhance gluconeogenesis, the process of generating new glucose, by up-regulating key enzymes and increasing the availability of precursors from protein and fat breakdown. nih.govplos.org They can also inhibit glucose uptake and utilization in peripheral tissues. nih.govresearchgate.net

Inhibition of Angiogenesis via Inflammatory Cell Mediation

This compound can inhibit angiogenesis, the formation of new blood vessels, through a mechanism that involves the mediation of inflammatory cells. tandfonline.com In a study using a rabbit cornea model, angiogenesis induced by transforming growth factor beta (TGF-β) was prevented by the local administration of this compound, which also prevented the influx of inflammatory cells. tandfonline.com When the administration of the steroid was delayed, allowing inflammatory cells to enter the cornea, angiogenesis occurred, suggesting that this compound's primary anti-angiogenic effect in this context was due to its anti-inflammatory action rather than a direct effect on the endothelial cells forming the capillaries. tandfonline.com This points to an indirect mechanism for the inhibition of angiogenesis, where the recruitment of inflammatory cells, which can release direct angiogenic factors, is blocked. tandfonline.complos.orged.ac.uk

Impact on Immune Cell Subpopulations and Functions

Inhibition of Neutrophil Migration

Methylprednisolone has been shown to inhibit the migration of neutrophils, a type of white blood cell crucial to the inflammatory response. nih.gov This effect is achieved by inhibiting the production of a T-lymphocyte mediator known as neutrophil migration inhibition factor from T-lymphocytes (NIF-T). nih.gov At concentrations as low as 10⁻⁷ M, methylprednisolone was found to inhibit NIF-T activity in response to stimuli. nih.gov Importantly, the steroid did not affect the responsiveness of neutrophils to NIF-T itself, indicating that the mechanism of action is the inhibition of the mediator's production. nih.gov This effect on NIF-T production was found to be reversible within 24 hours. nih.gov The migration of leukocytes, including neutrophils, is a critical step in the inflammatory process. frontiersin.org

| Parameter | Observation |

|---|---|

| Effect on NIF-T Production | Inhibited at concentrations as low as 10⁻⁷ M |

| Effect on Neutrophil Responsiveness to NIF-T | No alteration |

| Reversibility of Effect on NIF-T Production | Reversible within 24 hours |

Reduction of T-lymphocyte Proliferation

This compound has been shown to reduce the proliferation of T-lymphocytes, a key component of its immunosuppressive activity. patsnap.compatsnap.com It inhibits cell-mediated immunological functions that are dependent on lymphocytes. nih.gov Studies on peripheral blood mononuclear cells (PBMCs) from patients with multiple sclerosis demonstrated that this compound at a concentration of 2.5 µM could inhibit the proliferation of Th1 cells by approximately 33% after 48 hours. semanticscholar.org This inhibition was accompanied by a significant reduction in the gene expression of T-bet, a key transcription factor for Th1 cells, and interferon-γ (IFN-γ), the main pro-inflammatory cytokine produced by these cells. semanticscholar.org Other research indicates that methylprednisolone reduces the survival of activated CD4+ T cells, an effect mediated through the inhibition of the NF-κB pathway, though it did not affect their proliferation in that specific study. nih.gov High doses of glucocorticoids are also known to induce apoptosis (cell death) in T-cells. nih.gov

| Compound | Concentration | Effect on Th1 Cells (48h) | Gene Expression Inhibition | Source |

|---|---|---|---|---|

| This compound | 2.5 µM | ~33% reduction in proliferation | T-bet, IFN-γ | semanticscholar.org |

Impairment of Macrophage and Antigen-Presenting Cell Function

The compound significantly impairs the function of macrophages and other antigen-presenting cells (APCs). patsnap.com Glucocorticoids, including methylprednisolone, can severely impair the differentiation and antigen-presenting capabilities of dendritic cells, which are crucial for initiating an immune response. nih.gov This impairment occurs even though the glucocorticoids may increase the expression of certain Toll-like receptors on the dendritic cells. nih.gov Furthermore, methylprednisolone influences macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. researchgate.net This shift is associated with the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.net By affecting these key immune cells, this compound broadly suppresses the adaptive immune response. patsnap.com

Cytokine Secretion in Cell Co-cultures

This compound modulates the immune response by altering the profile of secreted cytokines. In co-cultures of myelin oligodendrocyte glycoprotein (B1211001) (MOG)-reactivated lymphocytes, treatment with methylprednisolone was found to significantly decrease the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. nih.gov Conversely, the treatment led to a significant increase in the production of anti-inflammatory cytokines such as IL-4 and IL-10. nih.gov Similarly, studies on a related glucocorticoid, prednisone, showed it could stimulate the secretion of IL-10 while inhibiting the secretion of IL-17A. oncotarget.com In inflammatory cell models using rat keratocytes, corticosteroids significantly decreased the levels of TNF-α and IL-6. plos.org This demonstrates a decisive shift from a pro-inflammatory to an anti-inflammatory cytokine environment. nih.gov

| Cytokine | Effect of Methylprednisolone/Corticosteroid Treatment | Cell/Culture Type | Source |

|---|---|---|---|

| IFN-γ | Reduced | MOG-reactivated lymphocytes | nih.gov |

| TNF-α | Reduced | MOG-reactivated lymphocytes, Rat keratocytes | nih.govplos.org |

| IL-17 / IL-17A | Reduced | MOG-reactivated lymphocytes, Decidual immune cells | nih.govoncotarget.com |

| IL-6 | Reduced | Rat keratocytes | plos.org |

| IL-4 | Increased | MOG-reactivated lymphocytes | nih.gov |

| IL-10 | Increased | MOG-reactivated lymphocytes, Decidual immune cells | nih.govoncotarget.com |

Extracellular Matrix Interactions

This compound also has significant, dose-dependent effects on the components of the extracellular matrix, particularly within articular cartilage.

Effects on Proteoglycan Synthesis in Cartilage

The effect of this compound on proteoglycan synthesis in cartilage is highly dependent on its concentration. In vitro studies using equine articular cartilage explants have shown that lower concentrations of the compound (0.04 mg/ml or less) have no significant effect on proteoglycan synthesis compared to controls. nih.govmadbarn.com However, higher concentrations (0.4 and 4.0 mg/ml) severely depress the synthesis of proteoglycans. nih.govmadbarn.com Another study confirmed that this compound caused a decrease in proteoglycan synthesis. avma.orgnih.gov Specifically, concentrations of 0.05 and 0.5 mg/mL were found to decrease proteoglycan production by 37% and 75%, respectively. nih.govavma.org

| MPA Concentration (mg/ml) | Effect on Proteoglycan Synthesis | Source |

|---|---|---|

| ≤ 0.04 | No significant effect | nih.govmadbarn.com |

| 0.05 | 37% decrease | avma.org |

| 0.4 | Severely depressed | nih.govmadbarn.com |

| 0.5 | 75% decrease | avma.org |

| 4.0 | Severely depressed | nih.govmadbarn.com |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

Drug Metabolism and Prodrug Hydrolysis

Methylprednisolone (B1676475) acetate (B1210297) (MPA) is a prodrug ester of methylprednisolone. avma.org Its therapeutic activity is dependent on its conversion to the active moiety, methylprednisolone. This hydrolysis is a critical step in its mechanism of action.

Methylprednisolone acetate must be hydrolyzed to its active form, methylprednisolone (MP), to exert its effects. avma.org This bioconversion has been demonstrated in several animal models. Following intra-articular administration in horses, MPA is hydrolyzed within the synovial environment, leading to the presence of both MPA and the pharmacologically active MP. nih.gov Similarly, studies in dogs have shown the slow release of methylprednisolone following the intramuscular administration of this compound. avma.orgnih.gov The ester formulation is designed to be less water-soluble and more lipid-soluble, which delays absorption and prolongs its action. avma.org

The rate of hydrolysis of this compound to methylprednisolone has been characterized in biological fluids, particularly synovial fluid, in preclinical studies.

In a study involving horses that received a single intra-articular administration of MPA, the kinetics of both the prodrug and the active metabolite were measured in synovial fluid. nih.gov this compound was detectable for two to six days post-injection. The resulting methylprednisolone was present in pharmacologically significant concentrations for a variable period, ranging from 4.8 to 39 days. nih.gov

The kinetic profile in synovial fluid demonstrated a rapid initial decline for both compounds after reaching maximum concentration. From the time of administration up to approximately five days, the concentration of methylprednisolone in synovial fluid decreased with a half-time of 9.95 hours. Subsequently, the decline slowed, with an apparent half-time of 115 hours. nih.gov Trace amounts of methylprednisolone (less than 5 ng/mL) were detected in the plasma within the first 24 hours. nih.gov

| Parameter | Value |

|---|---|

| Time to Max Synovial Concentration (MP) | 2 to 10 hours |

| Initial Decline Half-Time (MP) | 9.95 hours |

| Terminal Decline Half-Time (MP) | 115 hours |

Absorption and Distribution Dynamics in Animal Models

The absorption and distribution of methylprednisolone following the administration of this compound are characterized by slow absorption kinetics and wide distribution.

The acetate ester formulation is designed for delayed absorption, leading to a prolonged therapeutic effect. avma.org This has been consistently observed across different preclinical models and routes of administration.

Dogs: Following intramuscular administration of this compound in dogs, the absorption of the released methylprednisolone was found to be slow, with a calculated absorption half-time of 69.04 hours. nih.gov

Rats: In rats receiving an intramuscular dose, the absorption was also slow and best described by a model with two first-order absorption rate constants (1.26 and 0.219 h⁻¹), which is indicative of flip-flop kinetics. nih.gov

Horses: After intra-articular administration in horses, the transfer of methylprednisolone from the joint into the plasma was characterized by a median transfer half-life of 1.7 hours. avma.orgnih.gov The maximum plasma concentration of methylprednisolone (7.26 ± 3.3 ng/mL) was reached at 8 hours. avma.orgnih.gov

| Animal Model | Route of Administration | Parameter | Value | Reference |

|---|---|---|---|---|

| Dog | Intramuscular | Absorption Half-Time | 69.04 hours | nih.gov |

| Rat | Intramuscular | Absorption Rate Constants (kₐ) | 1.26 h⁻¹ and 0.219 h⁻¹ | nih.gov |

| Horse | Intra-articular | Transfer Half-Life (Joint to Plasma) | 1.7 hours | avma.orgnih.gov |

The volume of distribution (Vd) for methylprednisolone, the active metabolite, indicates that the steroid moderately distributes into tissue spaces. nih.govdrugbank.com A meta-analysis of studies in healthy human subjects reported an average volume of distribution for methylprednisolone of 1.17 L/kg. nih.gov In rats, the estimated volume of distribution of methylprednisolone at the intramuscular injection site was approximately 0.70 L/kg, which is close to the reported water content in rat muscle. nih.gov Another study in healthy volunteers found the mean volume of distribution to be 1.4 L/kg. nih.gov

Methylprednisolone is known to bind to plasma proteins, primarily albumin. drugbank.com Studies have shown that methylprednisolone exhibits linear plasma protein binding, with an average binding of 77%. nih.govdrugbank.com Another source reports a plasma protein binding of 76.8%. drugbank.com Unlike some other corticosteroids, it does not significantly bind to corticosteroid-binding globulin (transcortin). drugbank.comwikipedia.org

Elimination Kinetics in Preclinical Species

The elimination kinetics of methylprednisolone, the active moiety of this compound, have been characterized in various preclinical models, revealing species-specific and administration-route-dependent differences.

Terminal Half-lives

The terminal half-life (t½) of methylprednisolone varies significantly depending on the animal model and the route of administration. In equine models, following intra-articular (IA) administration of 200 mg of this compound, the median elimination half-life from plasma was found to be 19.2 hours. avma.orgnih.gov Another study in Thoroughbred horses reported a terminal-phase half-life of 30 ± 4 hours after a 100 mg IA dose. avma.org The transfer half-life of methylprednisolone from the joint into the plasma in horses was a median of 1.7 hours. avma.orgnih.gov

In contrast, studies in rats have shown considerably shorter half-lives. After intramuscular injection, the terminal half-life was 1.1 hours. nih.gov Following intravenous administration in the same species, the half-life was even shorter, at 0.5 hours in normal rats and 0.33 hours in adrenalectomized rats. nih.gov The longer half-life observed after intramuscular dosing compared to intravenous dosing in rats suggests the presence of flip-flop absorption kinetics, where the rate of absorption is slower than the rate of elimination. nih.gov

Terminal Half-Life of Methylprednisolone in Preclinical Species

| Species | Route of Administration | Half-Life (t½) |

|---|---|---|

| Horse | Intra-articular (200 mg) | 19.2 hours (Median) |

| Horse (Thoroughbred) | Intra-articular (100 mg) | 30 ± 4 hours (Mean ± SE) |

| Rat | Intramuscular | 1.1 hours |

| Rat | Intravenous | 0.5 hours |

| Rat (Adrenalectomized) | Intravenous | 0.33 hours |

Clearance Rates

Clearance of methylprednisolone in preclinical studies has been shown to be dose-dependent. In a study involving rats, increasing an intravenous dose of free methylprednisolone from 2 mg/kg to 10 mg/kg resulted in an increase in clearance from 5.9 to 10.5 L/hr/kg. cncb.ac.cn A similar effect was observed with a liposomal formulation of methylprednisolone, where clearance increased from 1.8 to 2.3 L/hr/kg over the same dose range. cncb.ac.cn

Dose-Dependent Clearance of Methylprednisolone in Rats

| Formulation | Dose | Clearance (L/hr/kg) |

|---|---|---|

| Free Methylprednisolone | 2 mg/kg | 5.9 |

| 10 mg/kg | 10.5 | |

| Liposomal Methylprednisolone | 2 mg/kg | 1.8 |

| 10 mg/kg | 2.3 |

Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is essential for understanding the relationship between drug concentration and its physiological effect. For this compound, this includes its profound impact on endogenous hormone levels.

Relationship between Plasma Concentrations and Endogenous Hormone Suppression (e.g., Hydrocortisone (B1673445), Cortisone)

A single intra-articular administration of this compound has been shown to cause a significant and prolonged suppression of endogenous corticosteroids in horses. nih.gov Following a 200 mg IA injection, plasma concentrations of both hydrocortisone (cortisol) and cortisone (B1669442) were markedly reduced. avma.orgnih.gov

At 3 hours post-administration, plasma hydrocortisone levels decreased from a baseline of 61.1 ± 18.9 ng/mL to 25.7 ± 12.1 ng/mL. avma.orgnih.gov Similarly, plasma cortisone concentrations fell from a baseline of 2.9 ± 0.28 ng/mL to 2.10 ± 1.0 ng/mL within the same timeframe. avma.orgnih.gov This suppression is potent and lasting; hydrocortisone concentrations in plasma fell below the lower limit of quantification (LLOQ) for at least 48 hours after administration of either a 100 mg or 200 mg dose. wustl.edunih.govresearchgate.net In some cases, the suppression of these endogenous hormones was observed for as long as 240 hours after the injection. nih.gov The duration of suppression was dose-dependent, with plasma hydrocortisone levels remaining below baseline for 2 days after a 100 mg dose and for 4 days after a 200 mg dose. avma.org

Endogenous Hormone Suppression in Horses 3 Hours After 200 mg IA this compound

| Hormone | Baseline Concentration (ng/mL) | Concentration at 3 Hours (ng/mL) |

|---|---|---|

| Hydrocortisone | 61.1 ± 18.9 | 25.7 ± 12.1 |

| Cortisone | 2.9 ± 0.28 | 2.10 ± 1.0 |

Non-Compartmental Analysis (NCA) of Pharmacokinetic Profiles

Non-compartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters directly from the observed concentration-time data without assuming a specific compartmental model structure. quantics.co.ukallucent.com This approach relies on algebraic equations, often using the trapezoidal rule to calculate the Area Under the Curve (AUC), which is a measure of total drug exposure. allucent.comphinc-modeling.com

In preclinical studies of this compound in horses, NCA has been used to characterize the pharmacokinetic profile of the active methylprednisolone moiety. avma.org Key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and terminal half-life (t1/2 λz) were determined following intra-articular administration. avma.org

Non-Compartmental PK Parameters for Methylprednisolone in Horse Plasma After Intra-Articular Administration

| Parameter | 100 mg Dose (Mean ± SE) | 200 mg Dose (Mean ± SE) |

|---|---|---|

| Cmax (pg/mL) | 5,070 ± 297 | 5,633 ± 921 |

| Tmax (h) | 12.00 ± 0 | 13.20 ± 3 |

| Terminal Half-Life (h) | 30 ± 4 | 117 ± 18 |

Data from a study in Thoroughbreds. avma.org

Nonlinear Mixed-Effect Modeling for Variability Analysis

Nonlinear mixed-effects modeling (NLMEM) is a sophisticated statistical approach used in pharmacokinetic analysis to describe drug concentration-time courses and to quantify the sources of variability in a population. mathworks.comnih.gov These models are particularly valuable as they account for both fixed effects, which are population-level parameters, and random effects, which describe the unexplained inter-individual variability. mathworks.comnih.gov

This modeling technique allows for a comprehensive analysis of sparse datasets and repeated measurements from individuals. mathworks.com In the context of this compound pharmacokinetics, NLMEM can be employed to build semi-mechanistic models based on pharmacological principles to analyze and predict drug behavior across a population. nih.gov By separating population-typical trends from individual deviations, these models provide deeper insights into the factors influencing drug disposition and can help in understanding why different subjects may respond differently to the same drug administration. nih.govnih.gov While specific NLMEM analyses for this compound in preclinical models are not detailed in the provided scope, this methodology represents a key tool for analyzing sources of variability in its pharmacokinetic profile.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatographic methods are indispensable for the separation, identification, and quantification of methylprednisolone (B1676475) acetate (B1210297) and its related substances. These techniques offer high resolution and sensitivity, making them ideal for assaying the active pharmaceutical ingredient (API) and detecting potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assay of methylprednisolone acetate, providing a reliable and precise method for determining its purity and concentration in bulk drug substances and finished pharmaceutical products. HPLC methods are widely adopted in quality control laboratories for routine analysis due to their accuracy and robustness. The versatility of HPLC allows for the separation of MPA from its precursors, metabolites, and degradation products, ensuring that the final product meets stringent quality standards. These methods are often validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and specificity. nih.govnih.gov

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is the most common modality for the analysis of this compound. nih.govresearchgate.net In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, causing the less polar MPA to be retained longer on the column relative to more polar impurities.

Several RP-HPLC methods have been developed for the accurate quantitation of methylprednisolone (MP) and this compound (MPA). nih.gov One such method utilizes a Beckman/Altex Ultrasphere ODS column with a mobile phase composed of acetonitrile (B52724), water, and glacial acetic acid in a 33:62:5 (v/v/v) ratio. nih.gov Detection is typically carried out at a wavelength of 254 nm, where the chromophore of the steroid molecule exhibits strong absorbance. nih.govnih.govasianpubs.org These methods are capable of quantifying MPA in various matrices, including human plasma, over a specific concentration range. nih.gov Another established method employs a C18 column with an isocratic mobile phase of 1 g/L ammonium (B1175870) acetate and acetonitrile (67:33 v/v) at a flow rate of 1.5 mL/min and a column temperature of 50 °C. asianpubs.orgresearchgate.netasianpubs.org

The following table summarizes typical parameters for RP-HPLC with UV detection for MPA analysis:

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Beckman/Altex Ultrasphere ODS (C18) | C18 column (100 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (33:62:5, v/v/v) | 1 g/L Ammonium Acetate:Acetonitrile (67:33, v/v) |

| Detection Wavelength | 254 nm | 254 nm |

| Flow Rate | Not Specified | 1.5 mL/min |

| Column Temperature | Not Specified | 50 °C |

| Analyte Retention Time | Not Specified | ~7 minutes |

This table presents a summary of conditions from different validated methods and is for illustrative purposes.

Stability-indicating analytical methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the concentration of the active ingredient in stability studies. A stability-indicating HPLC method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.

For this compound, stability-indicating RP-HPLC methods have been developed and validated according to ICH guidelines. asianpubs.orgresearchgate.netasianpubs.org These methods are established through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.gov The method must be able to separate the intact MPA peak from all the degradation product peaks that are formed under these stress conditions. researchgate.netasianpubs.org

One validated stability-indicating method for MPA injectable suspension uses a C18 column with an isocratic mobile phase of 1 g/L ammonium acetate and acetonitrile (67:33 v/v). asianpubs.orgresearchgate.netasianpubs.org This method demonstrated linearity over a range of 0.2 µg/mL to 600 µg/mL, which corresponds to 0.05% to 150% of the test concentration. asianpubs.orgresearchgate.netasianpubs.org The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.017%w/w and 0.05%w/w, respectively, showcasing the method's sensitivity. asianpubs.orgresearchgate.netasianpubs.org The successful separation of MPA from its impurities and degradation products confirms the method's specificity and stability-indicating nature. researchgate.netasianpubs.org

For highly sensitive and selective quantification of this compound and its active metabolite, methylprednisolone (MP), in biological matrices like plasma, Liquid Chromatography-Electrospray-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the preferred technique. nih.govnih.govresearchgate.net This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

A rapid and sensitive LC-ESI-MS/MS method has been developed for the simultaneous detection and quantitation of MPA and MP in rat plasma. nih.gov This method utilizes a C-12 reversed-phase column with an isocratic elution. nih.gov Quantitation is performed in the positive ion multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. nih.gov

The following table details the MRM transitions used for the analysis:

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| This compound (MPA) | 417 | 135 + 161 + 253 |

| Methylprednisolone (MP) | 375 | 135 + 161 + 253 |

| Internal Standard (MP-D2) | 377 | 135 + 161 + 253 |

This LC-ESI-MS/MS method was validated over a concentration range of 6-600 ng/mL, with a lower limit of quantitation (LLOQ) of 6 ng/mL for both analytes. nih.gov The high sensitivity and specificity of this technique make it invaluable for pharmacokinetic studies. nih.govnih.govresearchgate.net

Spectroscopic and Diffraction Techniques for Material Characterization

Beyond chromatographic analysis, spectroscopic and diffraction techniques are essential for characterizing the solid-state properties of this compound, which can significantly influence its stability, solubility, and bioavailability.

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the solid-state structure of materials. americanpharmaceuticalreview.com It is a primary tool for identifying and differentiating between various crystalline forms (polymorphs) of a drug substance, as each polymorph produces a unique diffraction pattern. americanpharmaceuticalreview.comresearchgate.net The XRPD pattern is a fingerprint of the crystalline solid, determined by the arrangement of molecules in the crystal lattice.

Research has identified different crystalline forms of this compound. google.comresearchgate.netgoogle.com The existence of polymorphs can impact important pharmaceutical properties. XRPD is used to screen for new forms and to ensure the correct, desired crystalline form is present in the final drug product. americanpharmaceuticalreview.com

A novel crystal form of this compound has been identified, characterized by its unique X-ray powder diffraction pattern. The characteristic peaks for this form are observed at specific diffraction angles (2θ). google.comgoogle.com

The table below lists the characteristic 2θ values for this novel crystalline form of this compound:

| Diffraction Angle (2θ) |

| 13.319° |

| 18.682° |

| 15.181° |

| 12.479° |

| 21.221° |

| 14.319° |

Another known form, this compound form II, crystallizes in the orthorhombic space group P2₁2₁2₁ and has been fully characterized using synchrotron XRPD data. researchgate.net The ability of XRPD to distinguish between these different solid forms is critical for controlling the manufacturing process and ensuring product consistency. americanpharmaceuticalreview.com

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Crystallinity

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to characterize the thermal properties of pharmaceutical materials like this compound. mdpi.commdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This analysis provides critical information on physical and chemical changes, such as melting, crystallization, and polymorphic transitions. mdpi.com

For this compound, DSC is instrumental in identifying its melting point and studying its polymorphic behavior. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute as different polymorphs can exhibit varying physical properties, including solubility and stability. google.com DSC thermograms of this compound show distinct endothermic peaks corresponding to the melting of different crystal forms. For instance, a study on a novel crystal form of this compound identified its melting point to be between 208-212°C. google.com The presence of multiple melting peaks or recrystallization exotherms in a DSC scan can indicate the presence of different polymorphs or the transition from a metastable to a more stable form upon heating. tainstruments.com

The heating rate used during DSC analysis can significantly influence the results. For thermally unstable compounds like some corticosteroids, rapid heating rates can shift thermal degradation to higher temperatures, allowing for the determination of the true melting point before decomposition occurs. tainstruments.comresearchgate.net DSC is also a valuable tool for assessing the crystallinity of a sample. The heat of fusion (melting enthalpy), calculated from the area of the melting peak, is directly proportional to the amount of crystalline material present. This allows for the quantification of crystallinity in partially amorphous samples. nih.gov However, for complex systems like amorphous solid dispersions, DSC's ability to quantify crystallinity can be limited, and it is often used in conjunction with other techniques like Powder X-ray Diffraction (PXRD) and Solid-State Nuclear Magnetic Resonance (SSNMR) for a comprehensive analysis. nih.gov

| Compound | Thermal Event | Observed Temperature (°C) | Significance | Reference |

|---|---|---|---|---|

| This compound (New Crystal Form) | Melting Point | 208 - 212 | Characterization of a new polymorphic form. | google.com |

| Prednisolone (B192156) Acetate | Endothermic Peak (Melting) | 241.65 | Indicates melting and purity of the drug substance. | researchgate.net |

| Dexamethasone Acetate (Form 1) | Melting | ~210 | Melting of a metastable polymorph. | tainstruments.com |

| Dexamethasone Acetate (Form 2) | Melting | >220 | Melting of a more stable form, often after recrystallization of Form 1. | tainstruments.com |

Fourier Transform Infrared Spectroscopy (FT-IR) for Molecular Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for probing the molecular structure of this compound and understanding intermolecular interactions. elsevierpure.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. nih.gov The resulting FT-IR spectrum provides a unique molecular "fingerprint," allowing for the identification of the compound and its functional groups. researchgate.net

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. These typically include:

C=O (Carbonyl) Stretching: Strong absorption bands for the ketone and ester carbonyl groups.

O-H (Hydroxyl) Stretching: A broad band indicating the presence of hydroxyl groups.

C-O (Ester) Stretching: Bands associated with the acetate group.

C-H (Alkyl) Stretching and Bending: Signals from the steroid backbone's methyl and methylene (B1212753) groups.

FT-IR is particularly sensitive to changes in the molecular environment, making it an excellent tool for studying molecular interactions. nih.govspectroscopyonline.com The formation of hydrogen bonds, for example, can cause a noticeable shift in the frequency and shape of the O-H and C=O stretching bands. By analyzing these shifts, researchers can gain insights into the physical state of this compound within a formulation, such as its interaction with excipients in drug-loaded nanofibers. researchgate.net This information is crucial for understanding drug stability and performance. Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variation of the technique that is especially useful for analyzing solid samples with minimal preparation. elsevierpure.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Indicates hydroxyl groups, sensitive to hydrogen bonding. |

| C=O (Ketone) | Stretching | 1650 - 1725 | Characteristic of the steroid ring ketones. |

| C=O (Ester) | Stretching | 1735 - 1750 | Characteristic of the acetate group. |

| C=C | Stretching | 1600 - 1680 | Indicates alkene groups in the steroid A-ring. |

| C-O | Stretching | 1000 - 1300 | Associated with ester and alcohol functionalities. |

Nuclear Magnetic Resonance (NMR) for Impurity Identification and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, the identification of impurities, and the study of its molecular dynamics. researchgate.net This technique exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule.

For impurity identification, high-resolution ¹H and ¹³C NMR are used to confirm the identity and purity of this compound. The spectrum of a pure sample is compared against a reference standard. The presence of unexpected signals can indicate impurities originating from the synthesis process or degradation. researchgate.netnih.gov The chemical shifts, signal integrations, and coupling patterns in the NMR spectrum allow for the precise structural determination of these impurities. researchgate.net Compendial sources and published literature provide data on the NMR chemical shifts of common laboratory solvents and reagents, which aids in distinguishing them from product-related impurities. illinois.edupitt.edusigmaaldrich.com

Solid-state NMR (SSNMR) is particularly valuable for investigating the molecular dynamics of this compound in its solid form. researchgate.net Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can reveal information about the conformation and packing of molecules in the crystal lattice. Furthermore, measuring parameters such as the spin-lattice relaxation time (T₁) for different carbon nuclei provides insights into the mobility of various parts of the molecule. rsc.org Studies on glucocorticoids have shown that substitutions on the steroid backbone significantly affect nuclear spin dynamics. researchgate.net Shorter relaxation times indicate greater molecular motion. This dynamic information can be correlated with the compound's physical properties, such as stability and bioavailability. researchgate.net

| Impurity | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Acetone | 2.17 | Singlet |

| Acetonitrile | 2.10 | Singlet |

| Dichloromethane | 5.30 | Singlet |

| Toluene | 2.36 (CH₃), 7.17-7.29 (Ar-H) | Singlet, Multiplet |

| Ethyl Acetate | 1.26 (CH₃), 2.05 (CH₃CO), 4.12 (CH₂) | Triplet, Singlet, Quartet |

Note: Chemical shifts can vary slightly depending on concentration and temperature. pitt.edusigmaaldrich.com

Microscopic Imaging for Morphological Characterization

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the particle morphology of pharmaceutical powders like this compound. nih.gov SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution, three-dimensional images. upstate.edu These images provide detailed information about the size, shape, surface topography, and texture of individual particles. nih.govupstate.edu

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. uiowa.edu In TEM, a beam of electrons is transmitted through an ultra-thin specimen. uic.edu The interaction of the electrons with the sample is used to form an image, providing detailed morphological information at the nanoscale.

While SEM visualizes the surface, TEM allows for the characterization of the internal features of this compound crystals, such as dislocations, stacking faults, and other crystal defects. nih.gov This level of detail is crucial for understanding the mechanical properties and stability of the crystalline material. TEM is also indispensable in the characterization of nanomedicines. For instance, if this compound is encapsulated in nanoparticles or liposomes for targeted drug delivery, TEM is used to determine the size, size distribution, and morphology of these nanocarriers. oncotarget.com Electron diffraction patterns can also be obtained using TEM, which provides information on the crystallographic structure and can help in identifying different polymorphs at the single-crystal level. uic.edunih.gov

Analytical Method Validation Principles

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For this compound, this typically involves validating a method, such as High-Performance Liquid Chromatography (HPLC), for assay and impurity determination. asianpubs.orgresearchgate.net Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

The core validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netarlok.com For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks. asianpubs.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of the response versus concentration curve and is indicated by the correlation coefficient (R²). researchgate.netarlok.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percentage recovery. nih.govarlok.com

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). Precision is expressed as the relative standard deviation (RSD) of the results. nih.govarlok.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. asianpubs.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianpubs.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage. researchgate.netnih.gov

| Validation Parameter | Acceptance Criteria | Typical Result | Reference |

|---|---|---|---|

| Specificity | No interference at the retention time of the main peak. | No interference observed. | arlok.com |

| Linearity (Correlation Coefficient, R²) | R² > 0.999 | R² = 1.0000 | asianpubs.orgarlok.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.6% - 101.1% | arlok.com |

| Precision (Repeatability, %RSD) | RSD ≤ 2.0% | RSD = 0.7% | researchgate.netarlok.com |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.017% w/w | asianpubs.orgresearchgate.net |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.05% w/w | asianpubs.orgresearchgate.net |

| Robustness | System suitability parameters pass under varied conditions. | Method found to be robust. | researchgate.netnih.gov |

Adherence to Regulatory Guidelines (e.g., ICH, USP)

The validation of analytical procedures for this compound is governed by a harmonized framework established by international regulatory bodies. The most prominent of these are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the United States Pharmacopeia (USP).

The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose. europa.euich.org The primary ICH guideline for this is Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which provides a comprehensive framework for the validation of various analytical tests. ich.orgresearchgate.net This guideline outlines the performance characteristics that need to be evaluated, which include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. europa.euich.org Analytical methods developed for this compound, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are validated as per these ICH guidelines. researchgate.netarlok.com